An In-Depth Technical Guide to 4-Methyl-6-nitroindoline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Methyl-6-nitroindoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-6-nitroindoline (CAS No. 1588441-27-3), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains limited in published literature, this document consolidates available information and provides expert insights into its core properties, plausible synthetic routes, and potential applications, particularly in the realm of drug discovery and development. By examining the chemical behavior of the indoline scaffold and the influence of its methyl and nitro substituents, this guide serves as a valuable resource for researchers looking to leverage this compound as a versatile building block for novel molecular architectures.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline core, a bicyclic heterocyclic system, is a privileged structure in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1] Its reduced form, compared to the aromatic indole, imparts distinct conformational flexibility and reactivity, making it a highly versatile scaffold in drug design. The introduction of substituents onto the indoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
4-Methyl-6-nitroindoline presents a strategically functionalized platform for further chemical elaboration. The key features of this molecule are:
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The Indoline Nitrogen: A secondary amine that serves as a nucleophilic center for N-alkylation or N-acylation, enabling the introduction of diverse side chains and the construction of complex molecular frameworks.
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The Nitro Group (Position 6): As a potent electron-withdrawing group, it significantly influences the electronic character of the aromatic ring. Critically, the nitro group can be readily reduced to a 6-amino group, a key precursor for a wide range of bioactive molecules, including those with potential anticancer and antiarrhythmic properties.[2]
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The Methyl Group (Position 4): This group introduces steric bulk and modifies the lipophilicity of the molecule, which can be crucial for modulating binding affinity and pharmacokinetic profiles of derivative compounds. Its presence can also sterically hinder metabolism at that position, potentially enhancing the metabolic stability of drug candidates.
This unique combination of functional groups makes 4-Methyl-6-nitroindoline a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.
Physicochemical and Spectroscopic Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| IUPAC Name | 4-methyl-6-nitro-2,3-dihydro-1H-indole | |
| CAS Number | 1588441-27-3 | |
| Molecular Formula | C₉H₁₀N₂O₂ | Calculated from structure |
| Molecular Weight | 178.19 g/mol | Calculated from structure |
| Appearance | Expected to be a solid | Inferred from related nitroaniline and indoline compounds.[3][4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available; likely to decompose at high temperatures. | Inferred from the thermal instability of similar nitroaromatic compounds.[4] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate). | Inferred from the properties of related nitroindoline and nitroaniline structures.[3][4] |
| pKa | Data not available | The indoline nitrogen will be weakly basic. |
| LogP (Predicted) | ~2.0 - 2.5 | Estimated based on the structure and comparison to similar molecules like 6-Nitroindole (LogP ~1.59).[5] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 4-Methyl-6-nitroindoline, which are essential for its identification and characterization in a laboratory setting.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The protons on the saturated five-membered ring will appear in the aliphatic region. A broad singlet corresponding to the N-H proton is also anticipated.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the nitro and methyl groups showing characteristic shifts. The aliphatic carbons of the indoline ring will resonate at higher field strengths.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and strong, characteristic symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the indoline ring.
Synthesis and Reactivity
A definitive, published synthetic protocol specifically for 4-Methyl-6-nitroindoline is not widely documented. However, a plausible and logical synthetic approach can be designed based on established methodologies for the synthesis of substituted indolines.
Proposed Synthetic Pathway
A likely synthetic route would involve the nitration of 4-methylindoline. The directing effects of the activating amino group and the weakly activating methyl group on the aromatic ring would need to be carefully considered to achieve the desired regioselectivity.
Caption: Proposed synthetic route to 4-Methyl-6-nitroindoline.
Experimental Considerations:
The nitration of substituted anilines and related compounds is a well-established reaction. However, achieving regioselectivity can be challenging. The conditions for nitration, including the choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate), temperature, and reaction time, would need to be carefully optimized to favor the formation of the 6-nitro isomer over other potential products. The separation of isomers would likely be necessary, employing techniques such as column chromatography.
Key Reactivity
The reactivity of 4-Methyl-6-nitroindoline is dominated by the functional groups present:
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Reduction of the Nitro Group: The most significant reaction for its application as a synthetic intermediate is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., SnCl₂, Fe/HCl). The resulting 4-methyl-6-aminoindoline is a valuable precursor for further functionalization.
Caption: Reduction of the nitro group to form the corresponding amine.
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N-Functionalization: The secondary amine of the indoline ring can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce a wide range of substituents. This allows for the exploration of structure-activity relationships in drug discovery programs.
Applications in Drug Discovery and Development
While there are no direct reports on the biological activity of 4-Methyl-6-nitroindoline itself, its structural motifs are present in numerous compounds with therapeutic potential. Therefore, its primary application is as a versatile building block in medicinal chemistry.
Precursor to Bioactive Molecules
The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating analogs of known drugs or novel chemical entities. The resulting 6-aminoindoline scaffold is found in compounds targeting a variety of biological systems. For instance, substituted indolines have been investigated as:
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Kinase Inhibitors: For potential applications in cancer therapy.[2]
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Serotonin Receptor Modulators: For the treatment of central nervous system disorders.[2]
The strategic placement of the methyl group at the 4-position can influence the binding of these molecules to their targets and improve their pharmacokinetic properties.
Role of the Nitro Group in Bioactivity
Aromatic nitro compounds themselves can exhibit a range of biological activities.[6] The nitro group is a known pharmacophore that can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species in hypoxic environments, such as those found in solid tumors.
Safety and Handling
Specific toxicological data for 4-Methyl-6-nitroindoline is not available. However, based on the properties of related nitroaromatic and aniline compounds, it should be handled with care in a laboratory setting.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Avoid Contact: Minimize contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Methyl-6-nitroindoline is a chemical intermediate with significant potential for the synthesis of novel and complex molecules, particularly in the field of drug discovery. Its unique substitution pattern on the indoline scaffold provides a versatile platform for the generation of diverse compound libraries. While a comprehensive experimental characterization of this specific molecule is yet to be published, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and key reactivity based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the utility of such strategically designed building blocks will undoubtedly increase, making 4-Methyl-6-nitroindoline a compound of considerable interest for further research and development.
References
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ChemBK. 4-Methyl-6-nitroaniline. Accessed January 6, 2026. [Link]
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Chemeo. Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Accessed January 6, 2026. [Link]
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Latviyskiy institut organicheskogo sinteza. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Accessed January 6, 2026. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Accessed January 6, 2026. [Link]
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